molecular formula C11H12N2 B13938382 1H-Imidazole, 4-methyl-1-(phenylmethyl)- CAS No. 52726-30-4

1H-Imidazole, 4-methyl-1-(phenylmethyl)-

Cat. No.: B13938382
CAS No.: 52726-30-4
M. Wt: 172.23 g/mol
InChI Key: IXRPSXPLZBCCLC-UHFFFAOYSA-N
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Description

Overview of Imidazole (B134444) Derivatives in Contemporary Chemical Sciences

Imidazole is an aromatic five-membered heterocyclic compound containing two nitrogen atoms. Its derivatives are a class of compounds that have garnered significant attention in the scientific community. The imidazole ring is a fundamental component of several important biological molecules, including the amino acid histidine and purines found in nucleic acids. This biological prevalence has made imidazole derivatives a fertile ground for medicinal chemistry research, leading to the development of a wide array of therapeutic agents. The applications of imidazole-containing compounds span various pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.

Beyond their medicinal importance, imidazole derivatives are also pivotal in materials science and catalysis. Their ability to coordinate with metal ions makes them valuable as ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis. Furthermore, certain imidazole derivatives are utilized as corrosion inhibitors and as precursors for ionic liquids, which are considered "green" solvents for various chemical processes. The versatility of the imidazole core allows for extensive functionalization, enabling the fine-tuning of its chemical and physical properties for specific applications.

Contextualization of 1H-Imidazole, 4-methyl-1-(phenylmethyl)- within Imidazole Chemistry

1H-Imidazole, 4-methyl-1-(phenylmethyl)-, also known as 1-benzyl-4-methylimidazole, belongs to the family of N-substituted imidazoles. The structure of this compound features an imidazole ring with a methyl group at the 4-position and a benzyl (B1604629) group attached to one of the nitrogen atoms. The benzyl group (phenylmethyl) introduces a significant hydrophobic character to the molecule, while the methyl group can influence its electronic properties and steric interactions.

Scope and Significance of Research on 1H-Imidazole, 4-methyl-1-(phenylmethyl)-

A comprehensive review of available scientific literature indicates that dedicated research focusing solely on 1H-Imidazole, 4-methyl-1-(phenylmethyl)- is limited. While the broader class of substituted imidazoles is extensively studied, this specific isomer has not been the subject of a significant number of publications. Much of the existing research on benzyl-methyl-substituted imidazoles has focused on other isomers, such as 1-benzyl-2-methylimidazole (B84082) or 1,2-dimethyl-5-phenylimidazole.

The potential research significance of 1H-Imidazole, 4-methyl-1-(phenylmethyl)- would likely lie in areas where other substituted imidazoles have shown promise. These could include its evaluation as a potential ligand for catalysis or materials science applications, or as a scaffold in medicinal chemistry for the development of new therapeutic agents. However, without specific studies on this compound, its precise utility and significance within the field remain largely unexplored.

A patent for the preparation of 1-benzylimidazole (B160759) compounds mentions a process that could potentially be adapted for the synthesis of related structures, which involves heating a 1-unsubstituted imidazole compound with a benzyl ester of a carboxylic acid. google.com

Properties

CAS No.

52726-30-4

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1-benzyl-4-methylimidazole

InChI

InChI=1S/C11H12N2/c1-10-7-13(9-12-10)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3

InChI Key

IXRPSXPLZBCCLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1h Imidazole, 4 Methyl 1 Phenylmethyl

Historical Development of Synthetic Routes to N-Benzylated 4-Methylimidazoles

The foundational methods for the synthesis of N-benzylated imidazoles, including 1H-Imidazole, 4-methyl-1-(phenylmethyl)-, have traditionally relied on direct N-alkylation strategies. One of the earliest and most straightforward approaches involves the reaction of a 1-unsubstituted imidazole (B134444), such as 4-methylimidazole (B133652), with benzyl (B1604629) chloride. This reaction is typically carried out in the presence of a base, which acts as an HCl acceptor, in an appropriate solvent that lacks active hydrogen atoms. google.com

Another established historical method involves the high-temperature reaction of the imidazole precursor with benzyl alcohol. This process is facilitated by the presence of a carboxylic acid, a carboxylic anhydride, or a corresponding benzyl or lower alkyl ester. google.comgoogle.com The reaction is generally conducted at temperatures between 200°C and 300°C. google.com In this synthesis, water is formed as a byproduct and is typically removed from the reaction system by distillation to drive the equilibrium toward the product. google.com The resulting product is then neutralized with an alkali to yield the final 1-benzylimidazole (B160759) compound. google.comgoogle.com These early methods, while effective, often required harsh conditions, such as high temperatures, and were not always optimal in terms of yield or environmental impact.

Contemporary Strategies for the Synthesis of 1H-Imidazole, 4-methyl-1-(phenylmethyl)-

Modern organic synthesis has pursued more efficient, selective, and environmentally benign routes to 1H-Imidazole, 4-methyl-1-(phenylmethyl)-. These strategies can be broadly categorized into multi-step sequences and more streamlined one-pot or convergent approaches.

Multi-step Synthetic Sequences

Multi-step syntheses allow for the controlled and stepwise construction of the target molecule, which can be advantageous when dealing with complex substrates or when high purity is required. For the synthesis of substituted imidazoles, a multi-step approach might involve the protection of a reactive site, followed by functionalization and subsequent deprotection. For instance, a synthetic sequence for a related compound, 4-methylimidazole-2-carboxylic acid, utilized N-benzylation as a key protection step. researchgate.net This four-step process included N-benzyl protection, acylation, debenzylation, and ester hydrolysis. researchgate.net While the final debenzylation step would be omitted for the target compound of this article, such a sequence highlights the utility of the benzyl group in controlled, multi-step preparations of functionalized 4-methylimidazoles. researchgate.net These routes offer precision but can be less efficient in terms of time, resources, and atom economy compared to one-pot methods. mit.edu

One-Pot and Convergent Synthesis Approaches

In contrast to linear, multi-step syntheses, one-pot and convergent approaches have gained significant traction due to their efficiency. taylorfrancis.com Multi-component reactions (MCRs), a cornerstone of one-pot synthesis, involve combining three or more reactants in a single vessel to form the product, which incorporates substantial portions of all reactants. taylorfrancis.com These reactions are highly valued for their high atom economy, simplified procedures, and reduced waste generation. taylorfrancis.com

The synthesis of highly substituted imidazoles, including N-benzylated variants, is well-suited to MCRs. A common approach is the one-pot, four-component condensation of benzil (B1666583), an aldehyde, a primary amine (such as benzylamine), and ammonium (B1175870) acetate (B1210297). sharif.edu This method allows for the direct construction of the 1,2,4,5-tetrasubstituted imidazole core in a single, efficient step. The use of various catalysts can significantly enhance the yields and reaction rates of these processes. sharif.edu

ReactantsCatalystConditionsYieldReference
Benzil, Benzaldehyde, Aniline, Ammonium Acetate[Pyridine-SO3H]Cl100°C, Solvent-free95% sharif.edu
Benzil, Aromatic Aldehydes, Amines, Ammonium AcetateZSM-11 ZeoliteSolvent-freeExcellent nih.gov
Aromatic Aldehydes, Benzil, Ammonium AcetateIonic Liquid [Et3NH][HSO4]Solvent-freeHigh researchgate.net

Convergent synthesis, where different fragments of the molecule are prepared separately before being combined, also offers an efficient pathway. For N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, a convergent approach using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction as the key fragment-joining step proved highly effective. nih.gov This principle can be adapted for imidazole synthesis, allowing for the late-stage introduction of the benzyl group to a pre-formed imidazole core or the coupling of a benzyl-containing fragment to another precursor.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. The N-benzylation of 4-methylimidazole with benzyl halides typically proceeds through a standard bimolecular nucleophilic substitution (SN2) mechanism. The imidazole nitrogen atom acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group.

For syntheses involving benzyl alcohol catalyzed by transition metals, a "borrowing hydrogen" or "hydrogen autotransfer" mechanism is often proposed. nih.gov In this process, the metal catalyst temporarily abstracts hydrogen from the alcohol to form a metal-hydride species and an aldehyde intermediate. The amine (imidazole) then condenses with the aldehyde to form an imine (or iminium ion). The metal-hydride species then reduces the imine to furnish the N-alkylated product and regenerate the catalyst. nih.gov

In multi-component reactions catalyzed by Brønsted acids like sulfonic acid-functionalized pyridinium (B92312) chloride ([Pyridine-SO3H]Cl), the mechanism is believed to proceed as follows:

The aldehyde reacts with ammonium acetate to form an imine.

Separately, the primary amine (benzylamine) condenses with one of the carbonyl groups of benzil to form another imine intermediate.

A [2+2] cycloaddition between these two imine intermediates, followed by rearrangement and subsequent oxidation (dehydrogenation), leads to the formation of the stable aromatic imidazole ring. sharif.edu

Novel Catalytic Systems in the Synthesis of 1H-Imidazole, 4-methyl-1-(phenylmethyl)-

The development of novel catalysts has been instrumental in advancing the synthesis of N-substituted imidazoles, offering milder reaction conditions, higher yields, and improved selectivity.

Ionic Liquids (ILs): Brønsted acidic ionic liquids, such as N-methyl-2-pyrrolidonium hydrogen sulfate (B86663) and sulfonic acid-functionalized pyridinium chloride, have been employed as efficient and recyclable catalysts for the multi-component synthesis of substituted imidazoles under solvent-free conditions. sharif.eduscilit.com Their non-volatile and stable nature makes them an environmentally benign choice. sharif.edu

Zeolites: ZSM-11 zeolite has demonstrated high catalytic activity for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.gov As a heterogeneous catalyst, it can be easily recovered and reused for multiple reaction cycles without a significant loss of activity, which is a key advantage in sustainable chemistry. nih.gov

Transition Metal Catalysts: A variety of transition metal complexes have been explored. An innovative method utilizing an I2/CuI system was developed for the synthesis of 1-benzyl-2,4-diarylimidazole, providing high yields and avoiding the need for rarer metal catalysts. nih.gov Additionally, nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes have been shown to be effective catalysts for the N-alkylation of amines with alcohols. nih.gov

Organocatalysts: Simple organic molecules can also serve as effective catalysts. N-methylimidazole, for instance, has been used as an organic catalyst for various transformations, including cyclodimerization reactions. mdpi.com

Catalyst TypeSpecific CatalystApplicationKey AdvantagesReference(s)
Ionic Liquid [Pyridine-SO3H]ClFour-component synthesis of tetrasubstituted imidazolesGreen, reusable, efficient under solvent-free conditions sharif.edu
Zeolite ZSM-11Synthesis of tetrasubstituted imidazolesReusable, high activity, clean reaction profiles nih.gov
Transition Metal I2/CuISynthesis of 1,2,4-triarylimidazolesAvoids rare metals, high yield, broad substrate scope nih.gov
Transition Metal NHC-Ir(III) ComplexesN-alkylation of amines with alcoholsHigh efficiency, solvent-free conditions nih.gov

Green Chemistry Principles in the Synthesis of 1H-Imidazole, 4-methyl-1-(phenylmethyl)-

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding the development of new synthetic methods. chemmethod.com Several strategies have been applied to the synthesis of 1H-Imidazole, 4-methyl-1-(phenylmethyl)- and related compounds to align with these principles.

Solvent-Free Reactions: A major focus of green synthesis is the avoidance of volatile and often toxic organic solvents. taylorfrancis.com Many modern syntheses of substituted imidazoles are performed under solvent-free conditions, which simplifies work-up procedures, reduces waste, and can enhance reaction rates. taylorfrancis.comresearchgate.netasianpubs.org Mechanochemical methods, such as ball-milling, represent an advanced solvent-free technique that can dramatically reduce reaction times and improve yields. evitachem.com

Use of Green Solvents: When a solvent is necessary, the use of environmentally benign alternatives is preferred. Polyethylene glycol (PEG-400), a non-toxic, inexpensive, and recyclable solvent, has been successfully used as a reaction medium for the synthesis of benzimidazole (B57391) derivatives. sphinxsai.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for reducing energy consumption and shortening reaction times. taylorfrancis.comchemmethod.com Microwave irradiation can often lead to higher yields and cleaner reactions compared to conventional heating methods. chemmethod.com

By incorporating these green chemistry principles, the synthesis of 1H-Imidazole, 4-methyl-1-(phenylmethyl)- can be achieved through pathways that are not only efficient but also sustainable and environmentally responsible. wjpmr.comunibo.it

Structural Characterization and Spectroscopic Analysis Methodologies for 1h Imidazole, 4 Methyl 1 Phenylmethyl

Advanced Spectroscopic Techniques in Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, allowing for a complete mapping of the molecular framework.

For 1H-Imidazole, 4-methyl-1-(phenylmethyl)-, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl (B1604629), imidazole (B134444), and methyl groups. The benzylic methylene (B1212753) protons (N-CH₂) typically appear as a sharp singlet. The protons on the phenyl ring produce a multiplet in the aromatic region. The two protons on the imidazole ring and the single methyl group each yield their own characteristic signals.

Similarly, the ¹³C NMR spectrum provides information on each unique carbon atom. The signals for the benzyl carbons, the distinct carbons of the imidazole ring, and the methyl carbon appear in predictable regions of the spectrum. Data from related compounds, such as 1-benzyl-4-phenyl-1H-1,2,3-triazole, show the benzylic carbon (CH₂) at approximately 54 ppm and aromatic carbons between 119 and 148 ppm. researchgate.netrsc.org

Table 1: Predicted NMR Chemical Shifts (δ) for 1H-Imidazole, 4-methyl-1-(phenylmethyl)-

GroupNucleusPredicted Chemical Shift (ppm)Multiplicity
BenzylCH₂~5.1 - 5.3Singlet
BenzylAromatic C-H~7.2 - 7.4Multiplet
ImidazoleH-2~7.5 - 7.7Singlet
ImidazoleH-5~6.8 - 7.0Singlet
MethylCH₃~2.2 - 2.4Singlet
BenzylCH₂~50 - 54-
BenzylAromatic C~127 - 135-
ImidazoleC-2, C-4, C-5~118 - 140-
MethylCH₃~13 - 15-

Mass Spectrometry (MS) for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uk

For 1H-Imidazole, 4-methyl-1-(phenylmethyl)-, the molecular formula is C₁₁H₁₂N₂, corresponding to a molecular weight of approximately 172.23 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) peak is expected at m/z 172. A key fragmentation pathway involves the cleavage of the bond between the nitrogen of the imidazole ring and the benzylic carbon. libretexts.org This cleavage is highly favorable as it generates the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum of benzyl-containing compounds. libretexts.org Other fragments may arise from the cleavage of the imidazole ring itself. researchgate.net

Table 2: Key Mass Spectrometry Data for 1H-Imidazole, 4-methyl-1-(phenylmethyl)-

PropertyValue
Molecular FormulaC₁₁H₁₂N₂
Molecular Weight172.23 g/mol
Predicted Molecular Ion (M⁺˙)m/z 172
Major Predicted Fragmentm/z 91 (Tropylium ion, [C₇H₇]⁺)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) corresponds to specific bond stretches, bends, and other molecular vibrations, providing a "fingerprint" of the compound's functional groups.

For 1H-Imidazole, 4-methyl-1-(phenylmethyl)-, the spectra would be characterized by vibrations of the benzyl and methyl-imidazole moieties. Key expected bands include aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching from the benzyl methylene and methyl groups just below 3000 cm⁻¹, and C=C and C=N stretching vibrations from the aromatic and imidazole rings in the 1400-1650 cm⁻¹ region. For the related compound 1-benzylimidazole (B160759), a C-H vibration on the benzene (B151609) ring is observed at 3113 cm⁻¹ and a C=N stretching vibration from the imidazole is seen at 1604 cm⁻¹. researchgate.net

Table 3: Characteristic Vibrational Frequencies for 1H-Imidazole, 4-methyl-1-(phenylmethyl)-

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H StretchAromatic (Phenyl & Imidazole)3000 - 3150
C-H StretchAliphatic (CH₂ and CH₃)2850 - 3000
C=N StretchImidazole Ring1600 - 1650
C=C StretchPhenyl & Imidazole Rings1400 - 1600
C-H BendAromatic (out-of-plane)690 - 900

X-ray Crystallography Studies of 1H-Imidazole, 4-methyl-1-(phenylmethyl)- and its Co-crystals

X-ray crystallography provides the most definitive structural information by mapping electron density in the solid state, yielding precise bond lengths, bond angles, and conformational details.

While a specific crystal structure for 1H-Imidazole, 4-methyl-1-(phenylmethyl)- has not been reported, analysis of closely related structures provides significant insight. The crystal structure of 1-Benzyl-1H-benzimidazole, which shares the same benzyl-heterocycle linkage, has been determined. nih.gov In this structure, the benzimidazole (B57391) ring system is essentially planar, and the dihedral angle between the imidazole ring and the benzyl ring is 85.77(4)°. nih.gov This near-perpendicular orientation minimizes steric hindrance between the two ring systems. A similar perpendicular conformation is observed in other complex benzyl-imidazole derivatives. researchgate.net It is highly probable that 1H-Imidazole, 4-methyl-1-(phenylmethyl)- adopts a similar twisted conformation in the solid state.

Table 4: Crystallographic Data for the Analogue Compound 1-Benzyl-1H-benzimidazole

ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
Dihedral Angle (Imidazole/Benzyl)85.77(4)° nih.gov

Computational Approaches to Conformational Analysis and Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive and complementary tool to experimental methods for understanding molecular structure and properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are widely used to model the electronic structure of molecules, allowing for the prediction of optimized geometries, spectroscopic properties, and relative energies of different conformations. researchgate.net For imidazole-containing compounds, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) have been successfully employed to optimize structures and calculate vibrational frequencies. researchgate.net

In the context of 1H-Imidazole, 4-methyl-1-(phenylmethyl)-, DFT can be used for conformational analysis by calculating the potential energy surface for rotation around the N-CH₂ single bond. This would confirm the stability of the perpendicular conformation suggested by X-ray data of analogous compounds and determine the energy barriers between different rotational isomers (rotamers). researchgate.net

Furthermore, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts, which can be correlated with experimental data to aid in spectral assignment. While prototropic tautomerism is blocked in this N1-substituted imidazole, DFT is an essential tool for studying the tautomeric equilibria in its non-substituted precursor, 4-methylimidazole (B133652).

Table 5: Applications of DFT in the Study of 1H-Imidazole, 4-methyl-1-(phenylmethyl)-

ApplicationCalculated PropertyTypical Method
Geometric OptimizationBond lengths, bond angles, dihedral anglesB3LYP/6-31G(d)
Conformational AnalysisRotational energy barriers, stable conformersPotential Energy Scan
Vibrational AnalysisIR/Raman Frequencies and IntensitiesB3LYP/6-311++G(d,p)
NMR SpectroscopyIsotropic shielding tensors (chemical shifts)GIAO-DFT
Electronic PropertiesHOMO-LUMO energies, electrostatic potential mapsB3LYP/6-311++G(d,p)

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational methodology utilized to investigate the time-dependent behavior of molecules, providing detailed insights into their structural dynamics, conformational flexibility, and intermolecular interactions. While specific MD simulation studies focused exclusively on 1H-Imidazole, 4-methyl-1-(phenylmethyl)- are not extensively documented in publicly available literature, the principles and applications of this technique can be extrapolated from studies on structurally related imidazole-containing compounds. These simulations are instrumental in understanding the compound's behavior at an atomic level, which is crucial for rationalizing its physicochemical properties and potential biological activities.

The core of an MD simulation lies in solving Newton's equations of motion for a system of atoms and molecules, where the forces between particles are described by a molecular mechanics force field. This allows for the generation of a trajectory that describes the positions and velocities of the atoms over time. Analysis of this trajectory provides a wealth of information about the molecule's dynamic nature.

Application to 1H-Imidazole, 4-methyl-1-(phenylmethyl)-

For 1H-Imidazole, 4-methyl-1-(phenylmethyl)-, an MD simulation would typically involve placing the molecule in a simulation box, often solvated with an appropriate solvent like water, to mimic physiological conditions. The simulation would then track the movements of every atom in the system over a defined period, ranging from nanoseconds to microseconds.

Key aspects that can be investigated through MD simulations of this compound include:

Conformational Analysis: The phenylmethyl (benzyl) group attached to the imidazole ring has rotational freedom. MD simulations can explore the potential energy surface associated with the rotation around the single bond connecting the benzyl group to the nitrogen atom of the imidazole ring. This allows for the identification of the most stable conformations and the energy barriers between them.

Solvent Interactions: The simulation can reveal how solvent molecules, such as water, arrange themselves around the 1H-Imidazole, 4-methyl-1-(phenylmethyl)- molecule. This includes the formation and dynamics of hydrogen bonds between the solvent and the nitrogen atoms of the imidazole ring.

Intermolecular Interactions: In simulations with multiple molecules of 1H-Imidazole, 4-methyl-1-(phenylmethyl)-, it is possible to study aggregation behavior and the nature of intermolecular forces, such as π-π stacking between the imidazole and phenyl rings.

Interaction with Biological Macromolecules: While falling into the broader category of molecular modeling, MD simulations are a critical component of studying the interaction of small molecules with proteins or nucleic acids. If 1H-Imidazole, 4-methyl-1-(phenylmethyl)- were to be investigated as a potential ligand for a biological target, MD simulations could be used to assess the stability of the binding pose obtained from molecular docking and to calculate the binding free energy.

Typical Parameters for Molecular Dynamics Simulations

A hypothetical MD simulation setup for 1H-Imidazole, 4-methyl-1-(phenylmethyl)- would involve the selection of several key parameters, as outlined in the table below.

ParameterTypical Value/ChoiceDescription
Force Field AMBER, CHARMM, GROMOS, OPLSA set of parameters and equations used to describe the potential energy of the system. The choice depends on the molecule and the properties of interest.
Solvent Model TIP3P, SPC/EAn explicit representation of water molecules to simulate an aqueous environment.
Simulation Box Cubic or RectangularA periodic boundary box containing the molecule and solvent to simulate a bulk system.
Ensemble NVT (Canonical), NPT (Isothermal-Isobaric)Statistical ensemble defining the thermodynamic state of the system (constant Number of particles, Volume, Temperature or constant Number of particles, Pressure, Temperature).
Temperature 300 KPhysiological temperature.
Pressure 1 atmAtmospheric pressure.
Time Step 1-2 fsThe interval at which the equations of motion are integrated.
Simulation Time 10 ns - 1 µsThe total duration of the simulation, depending on the process being studied.

Analysis of Simulation Trajectories

Post-simulation analysis of the generated trajectories can provide quantitative data on various properties. For 1H-Imidazole, 4-methyl-1-(phenylmethyl)-, this could include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule, such as the phenylmethyl group.

Radial Distribution Functions (RDFs): To characterize the structure of the solvent around the solute.

Hydrogen Bond Analysis: To quantify the number and lifetime of hydrogen bonds.

Theoretical and Computational Studies of 1h Imidazole, 4 Methyl 1 Phenylmethyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like 1H-Imidazole, 4-methyl-1-(phenylmethyl)-. ekb.eg These calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals.

The optimized molecular geometry, obtained through energy minimization calculations, is the starting point for understanding the molecule's properties. For analogous imidazole (B134444) derivatives, DFT calculations have been shown to accurately predict bond lengths and angles. uni-greifswald.denih.gov The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights the regions of the molecule that are electron-rich or electron-poor. In 1H-Imidazole, 4-methyl-1-(phenylmethyl)-, the nitrogen atoms of the imidazole ring are expected to be electron-rich, making them susceptible to electrophilic attack, while the regions around the hydrogen atoms are generally electron-poor. malayajournal.org

Reactivity descriptors, such as the Fukui functions, can be derived from these calculations to predict the most likely sites for nucleophilic and electrophilic attack. For imidazole-containing compounds, these theoretical predictions of reactivity are crucial for understanding their chemical behavior and potential interaction with other molecules. nih.gov

Table 1: Calculated Electronic Properties of 1H-Imidazole, 4-methyl-1-(phenylmethyl)- (Illustrative Data)

Property Value
Total Energy (Hartree) -552.8
Dipole Moment (Debye) 3.5
Mulliken Atomic Charges (N1) -0.45 e

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar molecules.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing the behavior of electrons in delocalized orbitals that extend over the entire molecule. libretexts.orgbrsnc.in A key aspect of MO theory is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity. Conversely, the energy of the LUMO is related to the molecule's ability to accept electrons, reflecting its electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. malayajournal.org

For 1H-Imidazole, 4-methyl-1-(phenylmethyl)-, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO may be distributed over both the imidazole and phenyl rings. This distribution influences the molecule's electronic transitions and its interactions with other chemical species. researchgate.net

Table 2: Frontier Orbital Energies of 1H-Imidazole, 4-methyl-1-(phenylmethyl)- (Illustrative Data)

Orbital Energy (eV)
HOMO -6.2
LUMO -1.1

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar molecules.

Computational Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization of molecules. For 1H-Imidazole, 4-methyl-1-(phenylmethyl)-, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in the interpretation of experimental data.

Theoretical 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted chemical shifts, when compared with experimental spectra, can help in the definitive assignment of signals to specific atoms within the molecule. mdpi.com For imidazole derivatives, computational NMR predictions have been shown to be in good agreement with experimental values. plos.org

Similarly, the vibrational frequencies in an IR spectrum can be computed. These calculations help in assigning the observed absorption bands to specific molecular vibrations, such as C-H stretching, C=N stretching, and ring deformation modes. mdpi.com

Table 3: Predicted 13C NMR Chemical Shifts for 1H-Imidazole, 4-methyl-1-(phenylmethyl)- (Illustrative Data)

Carbon Atom Predicted Chemical Shift (ppm)
C2 (Imidazole) 138.5
C4 (Imidazole) 128.9
C5 (Imidazole) 118.2
CH3 13.5
CH2 (Benzyl) 50.1

Note: The data in this table is illustrative and represents typical values obtained from computational chemistry for similar molecules.

Structure-Energy Relationships and Stability Studies

Computational chemistry allows for the exploration of the relationship between the structure of a molecule and its energetic stability. For 1H-Imidazole, 4-methyl-1-(phenylmethyl)-, this involves studying how conformational changes affect the molecule's total energy.

The rotation around the single bond connecting the benzyl (B1604629) group to the imidazole ring is a key conformational feature. By calculating the energy of the molecule at different dihedral angles, a potential energy surface can be generated. This surface reveals the most stable conformation (the global minimum) and the energy barriers for rotation between different conformations. uni-greifswald.de Such studies are crucial for understanding the molecule's flexibility and its preferred three-dimensional structure.

Furthermore, the relative stability of different isomers or tautomers can be assessed by comparing their calculated total energies. For imidazole derivatives, computational studies have been used to determine the most stable tautomeric forms. plos.org

Computational Modeling of Intermolecular Interactions involving 1H-Imidazole, 4-methyl-1-(phenylmethyl)-

Understanding the intermolecular interactions of 1H-Imidazole, 4-methyl-1-(phenylmethyl)- is essential for predicting its behavior in condensed phases and its potential to interact with biological targets. gatech.edu Computational modeling can provide detailed insights into the nature and strength of these interactions.

Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, play a significant role in how molecules interact with each other. nih.gov For 1H-Imidazole, 4-methyl-1-(phenylmethyl)-, the imidazole ring can act as a hydrogen bond acceptor, while the phenyl ring can participate in π-π stacking interactions.

Molecular docking simulations can be used to predict how this molecule might bind to the active site of a protein. nih.gov These simulations calculate the binding affinity and identify the key intermolecular interactions that stabilize the complex. Such studies are fundamental in the field of drug design and discovery. researchgate.net

Table 4: Compound Names Mentioned

Compound Name
1H-Imidazole, 4-methyl-1-(phenylmethyl)-

Reactivity Patterns and Derivatization Strategies of 1h Imidazole, 4 Methyl 1 Phenylmethyl

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. globalresearchonline.net In general, electrophilic substitution on the imidazole core is more facile than on related heterocycles like pyrazole (B372694) or thiazole. globalresearchonline.net The substitution typically occurs at the C4 and C5 positions, and to a lesser extent at the C2 position. globalresearchonline.netuobabylon.edu.iq The regiochemical outcome is dictated by the stability of the cationic intermediate (arenium ion) formed during the reaction. uobabylon.edu.iq Attack at C4 or C5 is generally favored as it avoids placing a positive charge on the nitrogen atom adjacent to the electron-donating N1 substituent. uobabylon.edu.iq

For 1H-Imidazole, 4-methyl-1-(phenylmethyl)-, the existing substituents significantly influence the position of further electrophilic attack. The N1-benzyl group is primarily an electron-withdrawing group via induction, which deactivates the ring, but the C4-methyl group is an electron-donating group, which activates the ring. The interplay of these electronic effects, along with steric hindrance from the benzyl (B1604629) group, suggests that the most likely position for electrophilic substitution is the C5 position.

Common electrophilic substitution reactions for imidazoles include:

Nitration: Unsubstituted imidazole reacts with a mixture of nitric acid and sulfuric acid to yield 4(5)-nitroimidazole. uobabylon.edu.iq For the title compound, nitration would be expected to occur preferentially at the C5 position.

Halogenation: Imidazoles readily react with halogens. Bromination in chloroform (B151607) or iodination under alkaline conditions often leads to poly-substituted products, such as 2,4,5-triiodoimidazole, indicating the high reactivity of the ring. uobabylon.edu.iq Selective mono-halogenation of 1-benzyl-4-methylimidazole would require carefully controlled reaction conditions.

Sulfonation: Reaction with oleum (B3057394) (disulfuric acid) can introduce a sulfonic acid group onto the imidazole ring. uobabylon.edu.iq

While the general principles of imidazole reactivity are well-established, specific documented examples of electrophilic aromatic substitution on the imidazole ring of 1H-Imidazole, 4-methyl-1-(phenylmethyl)- are not extensively reported in the reviewed literature, highlighting an area for potential research.

Reactions at the N1-Phenylmethyl Moiety

The N1-phenylmethyl (benzyl) group offers two primary modes of reactivity: electrophilic substitution on the aromatic phenyl ring and reactions involving the benzylic C-N bond.

The phenyl ring of the benzyl group can undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. The N-imidazolyl group attached to the benzylic carbon acts as a deactivating group, directing incoming electrophiles primarily to the meta position. However, under forcing conditions, substitution at the ortho and para positions might be achieved.

A significant reaction pathway for N-benzyl groups involves the cleavage of the C-N bond. Palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation, have been developed for substrates containing N-benzyl groups. For instance, palladium catalysts can activate the C(sp³)–N bond of benzyltrimethylammonium (B79724) salts, enabling Suzuki cross-coupling reactions with boronic acids to form diarylmethanes. rsc.org This strategy suggests that the N1-benzyl bond in 1H-Imidazole, 4-methyl-1-(phenylmethyl)- could potentially be cleaved and replaced with other moieties under specific transition-metal-catalyzed conditions.

Functionalization at the C4-Methyl Group

The methyl group at the C4 position is another key site for derivatization. While less reactive than the imidazole ring itself, it can be functionalized through several strategies.

One potential pathway is free-radical halogenation at the benzylic-like methyl group using reagents such as N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This would yield a 4-(halomethyl) derivative, which is a versatile intermediate for subsequent nucleophilic substitution reactions to introduce a variety of functional groups (e.g., -OH, -CN, -OR, -NR₂).

Another approach involves deprotonation of the methyl group using a strong base, such as n-butyllithium (n-BuLi). This would generate a carbanion that can react with various electrophiles. While direct lithiation of the C4-methyl group of this specific compound is not widely documented, the related compound 1-benzylimidazole (B160759) is known to undergo selective deprotonation at the C2 position. acs.org This suggests that deprotonation of the C4-methyl group, while potentially more challenging due to lower acidity compared to the C2-proton, could be a feasible strategy for introducing substituents. The resulting lithiated species could react with electrophiles like aldehydes, ketones, alkyl halides, or carbon dioxide.

Formation of Salts and Protonated Species

The imidazole ring contains a basic pyridine-like nitrogen atom at the N3 position. This nitrogen possesses a lone pair of electrons that is not part of the aromatic sextet and is readily available for protonation or alkylation.

Protonation: As a weak base, 1H-Imidazole, 4-methyl-1-(phenylmethyl)- reacts with acids to form stable imidazolium (B1220033) salts. The protonation occurs at the N3 nitrogen, resulting in a positively charged imidazolium cation with the counter-anion derived from the acid.

Alkylation (Quaternization): The N3 atom can also act as a nucleophile, reacting with alkylating agents such as alkyl halides to form quaternary imidazolium salts. nih.gov This reaction is a common method for synthesizing ionic liquids. rsc.orgcore.ac.uk For example, the reaction of 1-benzylimidazole with an appropriate alkylating agent in a solvent like acetonitrile (B52724) yields a 1-benzyl-3-alkylimidazolium salt. nih.gov This quaternization introduces a permanent positive charge on the imidazole ring and allows for the introduction of a second, different substituent at the N3 position.

Table 1: Representative Reactions for Salt Formation
ReactantReagentProduct TypeReference
1-BenzylimidazoleAcid (e.g., HCl)1-Benzylimidazolium chlorideGeneral Knowledge
N-alkylated benzimidazole (B57391)Alkyl halide (e.g., R-X)1,3-Dialkylbenzimidazolium salt nih.gov
1-MethylimidazoleBenzyl chloride1-Benzyl-3-methylimidazolium chloride core.ac.uk
1-Benzylimidazole2-(Bromomethyl)-1,4-dimethoxynaphthalene1-Benzyl-3-((1,4-dimethoxynaphthalen-2-yl)methyl)-1H-imidazol-3-ium bromide nih.gov

Exploration of Novel Derivatives via Chemical Transformations

Beyond the primary reactivity sites, various chemical transformations can be employed to generate novel derivatives of 1H-Imidazole, 4-methyl-1-(phenylmethyl)-. Functionalization at the C2 and C5 positions of the imidazole ring is particularly noteworthy.

C2-Functionalization: The proton at the C2 position of 1-substituted imidazoles is the most acidic proton on the ring and can be selectively removed by strong organolithium bases like n-butyllithium. acs.org This directed ortho-metalation generates a potent C2-lithiated nucleophile. This intermediate can then be trapped with a wide array of electrophiles to install substituents exclusively at the C2 position. Although this has been demonstrated specifically for 1-benzylimidazole, the same principle applies to the 4-methyl substituted analogue.

Furthermore, substituents can be introduced at the C2 position during the synthesis of the imidazole ring itself. For example, reacting 2-substituted-4-methylimidazoles (e.g., 2-ethyl-4-methylimidazole) with benzyl alcohol in the presence of a carboxylic acid catalyst yields the corresponding 1-benzyl-2-substituted-4-methylimidazole derivative. google.com

C5-Functionalization: The C5 position is another viable site for introducing new functional groups, often through multi-step synthetic sequences or by starting with a pre-functionalized imidazole precursor. For instance, various 1-benzyl-5-substituted imidazole derivatives have been synthesized for applications in medicinal chemistry, demonstrating the accessibility of this position for modification. google.com

Table 2: Synthesis of Novel Derivatives
Starting MaterialKey Reagents/ReactionProductPosition FunctionalizedReference
1-Benzylimidazole1) n-BuLi; 2) Electrophile (E+)1-Benzyl-2-E-imidazoleC2 acs.org
2-Ethyl-4-methylimidazoleBenzyl alcohol, Carboxylic acid1-Benzyl-2-ethyl-4-methylimidazoleC2 google.com
2-Phenyl-4-methylimidazoleBenzyl alcohol, Carboxylic acid1-Benzyl-2-phenyl-4-methylimidazoleC2 google.com
4-Phenyl-1-trityl-1H-imidazole4-Chlorobenzyl chloride, NaI1-(4-Chlorobenzyl)-4-phenyl-1H-imidazole (after detritylation)N1 (Illustrative of N-benzylation) google.com

Coordination Chemistry and Ligand Properties of 1h Imidazole, 4 Methyl 1 Phenylmethyl

1H-Imidazole, 4-methyl-1-(phenylmethyl)- as a Ligand in Transition Metal Complexes

1H-Imidazole, 4-methyl-1-(phenylmethyl)- is a monosubstituted imidazole (B134444) derivative featuring a benzyl (B1604629) group at the N1 position and a methyl group at the C4 position. This substitution pattern imparts specific steric and electronic properties to the ligand that influence its coordination to metal centers. The primary coordination site is the lone pair of electrons on the sp²-hybridized N3 atom of the imidazole ring, which acts as a σ-donor. The benzyl and methyl groups can introduce steric hindrance that affects the number of ligands that can coordinate to a metal center and the resulting geometry of the complex.

The electronic properties of the imidazole ring are modulated by the electron-donating methyl group and the versatile benzyl group. While the benzyl group is primarily inductively electron-withdrawing, it can also engage in π-stacking interactions, which may play a role in the supramolecular assembly of the resulting complexes. These electronic features influence the donor strength of the ligand, which in turn affects the stability and reactivity of the metal complexes.

Synthesis and Characterization of Metal-1H-Imidazole, 4-methyl-1-(phenylmethyl)- Complexes

The synthesis of transition metal complexes with 1H-Imidazole, 4-methyl-1-(phenylmethyl)- typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chlorides, nitrates, acetates) and solvent can influence the final structure and composition of the complex.

While specific research on complexes of 1-benzyl-4-methylimidazole is limited, studies on the closely related isomer, 1-benzyl-2-methylimidazole (B84082), provide significant insight into the expected coordination behavior. For instance, complexes with the general formula {M(bmim)₂Cl₂}, where 'bmim' is 1-benzyl-2-methylimidazole and M is Co(II), Zn(II), or Hg(II), have been synthesized and characterized. nih.govsemanticscholar.org These complexes are typically formed by reacting the ligand with the corresponding metal chloride salt.

Ligand Binding Modes and Coordination Geometries

As a monodentate ligand, 1H-Imidazole, 4-methyl-1-(phenylmethyl)- is expected to coordinate to a single metal center through its N3 atom. The steric bulk of the benzyl and methyl groups will likely influence the coordination number and geometry of the resulting complexes.

In the case of the analogous 1-benzyl-2-methylimidazole complexes, X-ray crystallography has revealed that the metal centers adopt a quasi-regular tetragonal geometry. nih.govsemanticscholar.org For example, in {Co(bmim)₂Cl₂}, the cobalt(II) ion is coordinated by two nitrogen atoms from the imidazole ligands and two chloride ions. nih.gov A similar tetrahedral or pseudo-tetrahedral coordination geometry would be anticipated for complexes of 1-benzyl-4-methylimidazole with divalent transition metals and halide ligands. The specific bond angles and distances will be dependent on the size of the metal ion and the steric interactions between the ligands.

Table 1: Representative Coordination Geometries of Transition Metal Complexes with Imidazole-based Ligands

Metal Ion Ligand Formula Coordination Geometry Reference
Co(II) 1-benzyl-2-methylimidazole {Co(bmim)₂Cl₂} Tetragonal nih.gov
Zn(II) 1-benzyl-2-methylimidazole {Zn(bmim)₂Cl₂} Tetrahedral semanticscholar.org

Spectroscopic and Structural Elucidation of Complexes

The characterization of metal-1H-Imidazole, 4-methyl-1-(phenylmethyl)- complexes relies on a combination of spectroscopic and structural techniques.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For example, in the structure of {Co(bmim)₂Cl₂}, the Co-N bond distances are approximately 2.01 Å, and the Co-Cl distances are around 2.24 Å. The N-Co-N and Cl-Co-Cl bond angles define the distorted tetrahedral geometry. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the coordination of the ligand to the metal ion. The vibrational frequencies of the imidazole ring, particularly the C=N stretching mode, are expected to shift upon coordination.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-orbital splitting and the coordination environment of the metal ion. For transition metals with unpaired d-electrons, such as Co(II), characteristic d-d transitions can be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic complexes (e.g., with Zn(II)). Changes in the chemical shifts of the imidazole ring protons and carbons upon coordination can provide insights into the ligand-metal interaction. For paramagnetic complexes, NMR spectra may be broadened and more complex to interpret.

Catalytic Applications of Metal-1H-Imidazole, 4-methyl-1-(phenylmethyl)- Complexes

While the catalytic applications of complexes specifically derived from 1H-Imidazole, 4-methyl-1-(phenylmethyl)- are not extensively documented, the broader class of transition metal-imidazole complexes has shown promise in various catalytic transformations. The combination of a transition metal center with the electronic and steric properties of the imidazole ligand can lead to active and selective catalysts.

Homogeneous Catalysis

In homogeneous catalysis, the metal-ligand complex is dissolved in the reaction medium. N-heterocyclic carbene (NHC)-metal complexes, which can be formed from imidazole derivatives, are widely used in a variety of organic reactions. Although 1-benzyl-4-methylimidazole is not an NHC precursor itself, its coordination to a metal center can modulate the metal's reactivity in catalytic cycles. For instance, palladium complexes with N-heterocyclic carbene and imidazole-based ligands have been employed in Suzuki-Miyaura coupling reactions. rsc.org It is conceivable that complexes of 1-benzyl-4-methylimidazole with metals like palladium, rhodium, or ruthenium could exhibit catalytic activity in cross-coupling reactions, hydrogenations, or transfer hydrogenation reactions. The steric and electronic properties of the ligand would play a crucial role in determining the catalyst's activity and selectivity.

Heterogeneous Catalysis

For heterogeneous catalysis, the metal complex is immobilized on a solid support, which facilitates catalyst separation and recycling. Porous materials such as metal-organic frameworks (MOFs) or polymers containing imidazole moieties have been investigated as solid-base catalysts. researchgate.net Complexes of 1H-Imidazole, 4-methyl-1-(phenylmethyl)- could potentially be incorporated into such materials, either through direct synthesis or post-synthetic modification. These supported catalysts could find applications in reactions such as Knoevenagel condensations or other base-catalyzed transformations. The immobilization of well-defined molecular complexes onto a solid support can combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Theoretical Studies of Metal-Ligand Bonding in 1H-Imidazole, 4-methyl-1-(phenylmethyl)- Complexes

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of metal-ligand bonding within coordination complexes of 1H-Imidazole, 4-methyl-1-(phenylmethyl)-, also known as 1-benzyl-4-methylimidazole. These computational studies provide deep insights into molecular geometries, electronic structures, and the fundamental nature of the coordinate bond, complementing experimental findings.

While comprehensive theoretical examinations specifically targeting 1-benzyl-4-methylimidazole complexes are not extensively documented in dedicated studies, a robust understanding can be constructed from computational analyses of its constituent parts, primarily the 4-methylimidazole (B133652) (4-MeIm) moiety. DFT calculations on complexes of 4-MeIm with transition metals like Zinc(II) and Copper(II) have established key principles of bonding that are directly applicable. researchgate.netresearchgate.net

Computational Methods and Geometries

Quantum chemical studies of imidazole-based ligands typically employ DFT methods, with functionals such as B3LYP being commonly used to optimize molecular geometries and predict electronic properties. mdpi.com These calculations consistently show that in complexes with 1-substituted imidazoles, coordination to the metal center occurs via the unsubstituted ring nitrogen atom (N3, also referred to as Nτ). researchgate.net For a typical four-coordinate complex involving two 1-benzyl-4-methylimidazole ligands and two other simple ligands (e.g., halides), a distorted tetrahedral geometry around the metal center is the most commonly predicted and experimentally verified arrangement. nih.gov

Nature of the Metal-Ligand Bond

The nature of the bond between the metal ion and the nitrogen atom of the imidazole ring has been investigated using advanced analytical methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF). researchgate.net These analyses provide a quantitative description of the interaction.

Studies on Zn(II) and Cu(II) complexes with 4-methylimidazole reveal that the metal-nitrogen interaction is a dative bond with a strong ionic character. researchgate.net The QTAIM analysis is particularly revealing, with key parameters at the bond critical point (BCP) between the metal and nitrogen atoms indicating the nature of the interaction.

Table 6.4.1: Representative QTAIM Parameters for Metal-Ligand Bonds in 4-Methylimidazole Complexes

Parameter Interpretation Typical Value for M-N Bond
Electron Density (ρ) Strength of the bond Small to intermediate
Laplacian of Electron Density (∇²ρ) Nature of the interaction Positive (indicates closed-shell, ionic character)
Total Energy Density (H(r)) Covalent vs. ionic nature Slightly negative or positive

Data synthesized from findings on 4-methylimidazole complexes as a model system. researchgate.net

The positive value of the Laplacian (∇²ρ) at the M-N bond critical point signifies a depletion of electron density, which is characteristic of a closed-shell interaction, dominated by electrostatic forces rather than covalent sharing. researchgate.netnih.gov

Electronic Structure and Charge Distribution

DFT calculations are also used to analyze the electronic structure of the complexes, including the distribution of molecular orbitals and atomic charges. Natural Bond Orbital (NBO) analysis and Natural Population Analysis (NPA) are employed to calculate the charge distribution among the atoms. researchgate.net

Upon coordination, there is a significant charge transfer from the ligand to the metal ion. NPA calculations on zinc-bound 4-methylimidazole show that the deprotonation of the imidazole ring (a related state) significantly decreases the positive charge of the Zn²⁺ ion, indicating substantial electron donation from the ligand. researchgate.net This charge transfer is fundamental to the stability of the metal-ligand bond.

Furthermore, analysis of the Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding the reactivity and electronic transitions within the complex. The HOMO-LUMO energy gap is a key parameter that relates to the chemical stability of the molecule. nih.gov In these complexes, the HOMO is typically localized on the imidazole ligand and any anionic co-ligands, while the LUMO is often centered on the metal ion, indicating that electronic transitions are of the ligand-to-metal charge transfer (LMCT) type.

Biochemical and Pharmacological Research Applications Mechanistic & in Vitro

Enzyme Inhibition Mechanisms and Kinetic Studies (Cell-Free/Purified Systems)

A thorough search of peer-reviewed scientific literature and biochemical databases did not yield any specific studies detailing the enzyme inhibition mechanisms or kinetic parameters for 1H-Imidazole, 4-methyl-1-(phenylmethyl)- . While related 1-benzyl-1H-imidazole derivatives have been synthesized and evaluated as inhibitors of enzymes like aldosterone (B195564) synthase (CYP11B2), specific data such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, and the mode of inhibition for the 4-methyl substituted analog, have not been reported. acs.org Consequently, there is no available information on its potency or mechanism of action against any purified enzyme.

Receptor Binding Affinity and Selectivity Studies (In Vitro Assays)

There is a lack of published data from in vitro assays determining the receptor binding affinity and selectivity of 1H-Imidazole, 4-methyl-1-(phenylmethyl)- . Structure-activity relationship (SAR) studies have been conducted on other 4-substituted imidazole (B134444) derivatives to investigate their effects on targets such as α1- and α2-adrenergic receptors. nih.gov However, specific binding constants (Kᵢ or Kₔ), functional assay results, or selectivity profiles against a panel of receptors for 1H-Imidazole, 4-methyl-1-(phenylmethyl)- are not available in the current scientific literature.

Protein-Ligand Interaction Analysis of 1H-Imidazole, 4-methyl-1-(phenylmethyl)-

A search of the Protein Data Bank (PDB) and other structural biology resources yielded no crystal structures of any protein in a complex with 1H-Imidazole, 4-methyl-1-(phenylmethyl)- . As a result, there is no experimentally determined three-dimensional structure that would provide insight into its specific binding mode, orientation within a protein's active site, or the key molecular interactions (such as hydrogen bonds or hydrophobic contacts) it may form with a biological target.

While molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting protein-ligand interactions, no specific computational studies focused on 1H-Imidazole, 4-methyl-1-(phenylmethyl)- have been published. jddtonline.infocosmosscholars.comjddtonline.info Such studies for other imidazole derivatives have been performed to hypothesize binding modes and rationalize observed activities, but the specific interactions and binding free energies for this particular compound with any protein target remain uninvestigated in the available literature. researchgate.netijsrset.comajchem-a.com

Cellular Pathway Modulation Studies (Mechanistic In Vitro Models)

No research articles were found that investigate the effects of 1H-Imidazole, 4-methyl-1-(phenylmethyl)- on cellular pathways in mechanistic in vitro models. There is no information on whether this compound can modulate specific signaling cascades, affect gene expression, or influence other cellular processes.

Applications in Materials Science and Supramolecular Chemistry

Integration of 1H-Imidazole, 4-methyl-1-(phenylmethyl)- into Polymer Architectures

There is currently a lack of specific studies detailing the integration of 1H-Imidazole, 4-methyl-1-(phenylmethyl)- into polymer architectures. In contrast, other imidazole (B134444) derivatives have been successfully incorporated into polymers to enhance their thermal stability, conductivity, and other functional properties. For instance, copolymers containing 1-methyl-2-phenyl-imidazole moieties have been synthesized and investigated for their spectroscopic and electrochemical properties. These polymers demonstrate the potential of imidazole derivatives in the development of new materials for applications such as organic solar cells. However, direct analogues or specific research involving the 4-methyl-1-(phenylmethyl) substitution pattern are not prominently featured in the literature.

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The use of imidazole-based ligands is a cornerstone in the design and synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the imidazole ring act as effective coordination sites for a variety of metal ions, leading to the formation of diverse and functional porous materials. Imidazole and its derivatives have been widely employed as organic linkers to construct these frameworks, which have potential applications in gas storage, separation, and catalysis.

While numerous studies have explored the use of various substituted imidazoles in MOFs, specific research on the role of 1H-Imidazole, 4-methyl-1-(phenylmethyl)- as a ligand in the formation of MOFs or coordination polymers is not readily found. The steric and electronic properties of the phenylmethyl group at the 1-position and the methyl group at the 4-position would undoubtedly influence the coordination geometry and the resulting framework structure, but detailed investigations into these effects have not been reported.

Supramolecular Assemblies involving 1H-Imidazole, 4-methyl-1-(phenylmethyl)-

Supramolecular chemistry often utilizes non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, well-defined assemblies. The imidazole ring, with its ability to act as both a hydrogen bond donor and acceptor, is a valuable component in the design of supramolecular structures.

General studies on 1H-imidazole have demonstrated its ability to form various supramolecular structures. However, the specific involvement of 1H-Imidazole, 4-methyl-1-(phenylmethyl)- in such assemblies has not been a focus of published research. The presence of the bulky phenylmethyl group could potentially influence the packing and intermolecular interactions, leading to unique supramolecular architectures, but this remains a hypothetical consideration without direct experimental evidence.

Functional Materials Development Incorporating 1H-Imidazole, 4-methyl-1-(phenylmethyl)-

The development of functional materials often leverages the unique properties of specific molecular components. Imidazole-containing materials have shown promise in a range of applications, from proton-conducting membranes to catalysts. For example, the incorporation of imidazole molecules into porous materials has been shown to improve their proton conductivity.

Despite the potential for the specific substituent pattern of 1H-Imidazole, 4-methyl-1-(phenylmethyl)- to impart unique functional properties, there is a lack of research focused on its incorporation into functional materials. The electronic and steric effects of the methyl and phenylmethyl groups could modulate the properties of materials in which it is included, but without dedicated studies, its potential contributions to the development of new functional materials remain unexplored.

Future Research Directions and Unexplored Avenues for 1h Imidazole, 4 Methyl 1 Phenylmethyl

Advanced Synthetic Methodologies and Process Intensification

Future research into the synthesis of 1H-Imidazole, 4-methyl-1-(phenylmethyl)- is expected to pivot towards greener, more efficient, and scalable methods, aligning with the broader goals of sustainable chemical manufacturing.

Green Chemistry and Catalysis: Traditional synthetic routes often involve harsh conditions, stoichiometric reagents, and significant solvent waste. asianpubs.org Future methodologies will likely focus on the principles of green chemistry. This includes the development of one-pot, multicomponent reactions (MCRs) that improve atom economy by combining starting materials like a 1,2-diketone, an aldehyde, an amine, and an ammonium (B1175870) salt in a single step. researchgate.netnih.gov The exploration of reusable, heterogeneous catalysts, such as zeolites (e.g., ZSM-11) or solid-supported acids (e.g., HBF4–SiO2), can facilitate cleaner reactions under solvent-free conditions, simplifying product purification and catalyst recycling. nih.govrsc.org Natural catalysts, such as the citric acid found in fruit juices, represent an emerging eco-friendly approach for promoting imidazole (B134444) synthesis. researchgate.net

Process Intensification: Process intensification aims to create dramatically smaller, safer, and more energy-efficient chemical processes. cetjournal.it For the synthesis of 1H-Imidazole, 4-methyl-1-(phenylmethyl)-, this involves moving from traditional batch reactors to continuous flow systems. researchgate.net Flow chemistry offers superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and the potential for automated, on-demand production. acs.orgresearchgate.net

Furthermore, the use of enabling technologies such as microwave irradiation and ultrasound is a key area for development. researchgate.netunito.it Sonochemistry, for instance, can accelerate reaction rates and improve yields by generating localized high-energy microenvironments through acoustic cavitation. unito.it Integrating these technologies with continuous flow reactors could lead to highly intensified and efficient manufacturing processes for this imidazole derivative. researchgate.netthalesnano.com

Synthetic ApproachKey AdvantagesFuture Direction for 1H-Imidazole, 4-methyl-1-(phenylmethyl)-
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, reduced waste. nih.govDevelopment of novel MCRs using readily available precursors for the target compound.
Heterogeneous Catalysis Catalyst reusability, simplified product purification, environmentally benign. nih.govrsc.orgScreening of novel solid acid catalysts like zeolites or functionalized silica (B1680970) for optimized synthesis.
Continuous Flow Synthesis Enhanced safety, precise process control, scalability, automation. acs.orgthalesnano.comDesign and optimization of a fully automated continuous flow process for industrial-scale production.
Ultrasound/Microwave Assistance Accelerated reaction rates, improved yields, energy efficiency. researchgate.netunito.itIntegration of sonication or microwave technology into a continuous flow setup for process intensification.

Exploration of Novel Bioactivities and Molecular Targets

The imidazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of drugs with anticancer, antifungal, antibacterial, and anti-inflammatory properties. researchgate.netnih.gov While the specific bioactivity of 1H-Imidazole, 4-methyl-1-(phenylmethyl)- is not extensively documented, its structure suggests vast potential for future pharmacological exploration.

Future research should involve systematic screening of this compound and its analogues against a diverse range of biological targets. Given the prevalence of substituted imidazoles in oncology, investigating its effect on cancer cell lines, particularly those where specific targets are overexpressed, is a logical starting point. benthamdirect.com For instance, targets like the immuno-oncology enzyme CD73 are inhibited by certain imidazole derivatives and could be explored. benthamdirect.com

Beyond cancer, the structural motifs of 1H-Imidazole, 4-methyl-1-(phenylmethyl)- warrant investigation into other therapeutic areas. These include:

Antimicrobial Activity: Screening against various strains of bacteria and fungi to identify potential new antibiotics or antifungal agents.

Neurodegenerative Diseases: Investigating its potential to modulate targets involved in diseases like Alzheimer's, given that some imidazole compounds show activity as acetylcholinesterase inhibitors.

Inflammatory Pathways: Evaluating its ability to inhibit key enzymes in inflammatory cascades, such as cyclooxygenases (COX).

Identifying the specific molecular targets and mechanisms of action will be crucial. This can be achieved through a combination of high-throughput screening, molecular docking studies, and biochemical assays to pinpoint interactions with proteins, enzymes, or receptors.

Development of Next-Generation Catalytic Systems

The unique electronic properties of the imidazole ring make it a valuable component in modern catalysis. Future research can position 1H-Imidazole, 4-methyl-1-(phenylmethyl)- as a precursor or key building block for advanced catalytic systems.

N-Heterocyclic Carbene (NHC) Precursors: Imidazolium (B1220033) salts are the most common precursors to N-Heterocyclic Carbenes (NHCs), a class of organocatalysts and ligands for transition metals that have revolutionized the field. beilstein-journals.orgscripps.edu NHCs are known for their strong σ-donating properties and their ability to form highly stable bonds with metals. scripps.edu Future work could involve the quaternization of 1H-Imidazole, 4-methyl-1-(phenylmethyl)- to form the corresponding imidazolium salt. Subsequent deprotonation would yield a novel NHC ligand with specific steric and electronic properties conferred by the 4-methyl and 1-benzyl groups, which could then be applied in cross-coupling reactions or polymerization catalysis. beilstein-journals.orgresearchgate.net

Metal Complex Ligands: The nitrogen atoms in the imidazole ring can coordinate with a wide range of transition metal ions. sciopen.com This makes 1H-Imidazole, 4-methyl-1-(phenylmethyl)- a candidate for use as a ligand in the synthesis of new metal complexes. These complexes could be designed for applications in homogeneous catalysis, such as oxidation or hydrolysis reactions, mimicking the active sites of metalloenzymes where histidine (an imidazole-containing amino acid) often plays a key role. researchgate.netsciopen.com

Supramolecular Catalysts: There is growing interest in creating complex, self-assembled catalytic systems. Imidazole derivatives can be used to construct supramolecular catalysts that perform cascade reactions, mimicking the efficiency of biological enzymatic networks. sciopen.com The specific substituents on 1H-Imidazole, 4-methyl-1-(phenylmethyl)- could be exploited to direct the self-assembly process and tune the catalytic activity of the resulting nanoassembly. sciopen.com

Integration into Advanced Functional Materials

The chemical stability and tunable properties of the imidazole scaffold make it an excellent candidate for incorporation into advanced functional materials.

Ionic Liquids (ILs): Imidazolium-based ionic liquids are salts that are liquid at low temperatures and possess desirable properties like low volatility, high thermal stability, and tunable viscosity. tandfonline.comtandfonline.com By converting 1H-Imidazole, 4-methyl-1-(phenylmethyl)- into its corresponding imidazolium salt, a novel ionic liquid could be created. The properties of this IL could be finely tuned by varying the counter-anion. tandfonline.com Such materials have applications as green solvents, electrolytes in batteries, and plasticizers for polymers. nih.gov

Polymers and Poly(ionic liquid)s (PILs): Functionalizing 1H-Imidazole, 4-methyl-1-(phenylmethyl)- with a polymerizable group (e.g., a methacrylate) would create a monomer for the synthesis of novel polymers or poly(ionic liquid)s. tandfonline.comnih.gov These materials combine the properties of polymers (mechanical stability, processability) with the unique characteristics of ionic liquids (ionic conductivity). nih.gov Potential applications for such polymers include separation membranes, conductive films, and advanced adsorbents. nih.govelsevierpure.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org Imidazole-containing ligands are widely used in the construction of MOFs due to their ability to coordinate with metal centers. acs.orgrsc.org 1H-Imidazole, 4-methyl-1-(phenylmethyl)- could be further functionalized with coordinating groups (e.g., carboxylates) to serve as a ligand for creating new MOFs. acs.org Depending on the final structure, these materials could have applications in gas storage, separation, catalysis, or chemical sensing. rsc.orgacs.org

Material ClassPotential Role of 1H-Imidazole, 4-methyl-1-(phenylmethyl)-Potential Applications
Ionic Liquids Precursor to a novel imidazolium salt. tandfonline.comGreen solvents, electrolytes, plasticizers. nih.gov
Polymers / PILs Functionalized monomer for polymerization. tandfonline.comnih.govIon-conductive membranes, selective adsorbents, electrochemical devices. elsevierpure.com
Metal-Organic Frameworks Building block for a new organic ligand. rsc.orgacs.orgGas storage and separation, catalysis, chemical sensing. acs.org

Application of Machine Learning and AI in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating discovery and optimization processes.

Predictive Modeling: For 1H-Imidazole, 4-methyl-1-(phenylmethyl)-, AI can be employed to build Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.netresearchgate.net By training algorithms like artificial neural networks (ANNs) on datasets of known imidazole derivatives, it becomes possible to predict various properties of novel, unsynthesized analogues. researchgate.netnih.gov These predictions can include physicochemical properties (e.g., enthalpy of formation), biological activity against specific targets (e.g., antimicrobial potency), or performance in a material application (e.g., efficiency in dye-sensitized solar cells). researchgate.netnih.gov This predictive power allows researchers to prioritize the synthesis of candidates with the highest likelihood of success, saving significant time and resources. nih.gov

Generative Design: Beyond prediction, generative AI models can design entirely new derivatives of 1H-Imidazole, 4-methyl-1-(phenylmethyl)- tailored to a desired property profile. By providing the model with a target (e.g., high binding affinity to a specific enzyme), the algorithm can propose novel molecular structures that are optimized for that goal. This approach can rapidly explore a vast chemical space and identify innovative compounds that might not be conceived through traditional medicinal chemistry intuition.

Synthesis and Reaction Optimization: AI can also assist in optimizing the advanced synthetic methodologies discussed earlier. Machine learning models can analyze reaction data to predict the optimal conditions (temperature, catalyst, solvent) to maximize the yield of 1H-Imidazole, 4-methyl-1-(phenylmethyl)-, or to guide the design of more efficient continuous flow processes. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1H-imidazole, 4-methyl-1-(phenylmethyl)-, and how can reaction conditions be optimized?

  • The compound is synthesized via multi-step reactions involving imidazole ring formation and regioselective substitution. For example, substituted imidazoles can be synthesized using palladium-catalyzed cross-coupling reactions with aryl halides (e.g., bromobenzotrifluoride or bromonaphthalene) . Flash chromatography (ethyl acetate/hexane gradients) is commonly used for purification. Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvent systems (DMF or THF), and temperature (80–110°C) to improve yields (typically 60–85%) .

Q. How is structural characterization of 1H-imidazole derivatives performed, and what analytical techniques are critical?

  • Characterization relies on ¹H/¹³C NMR to confirm substituent positions and coupling constants (e.g., aromatic protons at δ 7.2–8.1 ppm, imidazole protons at δ 6.8–7.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weights (e.g., C₂₉H₂₁F₃N₂: calc. 454.49, found 454.50) . Single-crystal X-ray diffraction (e.g., data-to-parameter ratio = 19.9, R factor = 0.079) provides definitive stereochemical confirmation .

Q. What safety protocols are essential when handling 1H-imidazole derivatives in laboratory settings?

  • Follow GHS guidelines: use PPE (gloves, goggles), work in fume hoods, and avoid inhalation/contact. Safety data sheets (SDS) for structurally similar compounds (e.g., 1-[phenyl-(4-phenylphenyl)methyl]imidazole) recommend consulting a physician if exposed and providing SDS to medical personnel .

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